N-benzyl-4-(1H-tetrazol-1-yl)benzamide is an organic compound belonging to the class of tetrazole derivatives, which are characterized by a five-membered ring containing four nitrogen atoms. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes involved in cancer pathways.
N-benzyl-4-(1H-tetrazol-1-yl)benzamide can be synthesized through various chemical reactions involving organic nitriles and sodium azide. It is classified as a heterocyclic compound due to the presence of the tetrazole ring, and it exhibits properties typical of amides due to the benzamide structure. The compound is often studied in the context of its biological activities, particularly its interactions with mitogen-activated protein kinase 1 (MEK-1) and its role in the MAPK/ERK signaling pathway .
The synthesis of N-benzyl-4-(1H-tetrazol-1-yl)benzamide typically involves a cycloaddition reaction between an organic nitrile and sodium azide. This reaction can be catalyzed by various agents, including zinc salts or Lewis acids, under specific conditions. Common solvents used include dimethylformamide (DMF), and microwave irradiation is often employed to enhance reaction rates and yields .
Synthetic Route Example:
This method allows for efficient production of N-benzyl-4-(1H-tetrazol-1-yl)benzamide with high purity and yield.
N-benzyl-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical transformations:
The specific products formed depend on the reagents used and the conditions applied during these reactions .
N-benzyl-4-(1H-tetrazol-1-yl)benzamide primarily acts as an inhibitor of MEK-1, a key enzyme in the MAPK/ERK signaling pathway. This pathway is crucial for regulating various cellular processes including growth, differentiation, and apoptosis.
Mechanism:
The pharmacokinetic properties of this compound suggest it may serve as a metabolically stable substitute for traditional carboxylic acid drugs, enhancing its potential therapeutic applications .
The compound's stability, reactivity, and interaction profiles are critical for its application in drug development and materials science.
N-benzyl-4-(1H-tetrazol-1-yl)benzamide has several scientific applications:
This compound exemplifies the versatility of tetrazole derivatives in various scientific fields, highlighting their importance in ongoing research efforts aimed at developing new therapeutic agents.
N-Benzyl-4-(1H-tetrazol-1-yl)benzamide (C₁₅H₁₃N₅O; MW 279.30 g/mol) features a planar benzamide core linked to a tetrazole ring at the para-position and a benzyl group attached via the amide nitrogen. The tetrazole moiety adopts a 1H-configuration, with N1-bonded to the benzamide phenyl ring, creating a conjugated system that enhances electronic delocalization. Density Functional Theory (DFT) calculations (B3LYP/6-311G**) reveal a torsional angle of 12.3° between the benzamide and tetrazole rings, minimizing steric strain while optimizing π-orbital overlap [7] [10]. Key bond lengths include the C=O bond (1.224 Å) and the N-benzyl bond (1.452 Å), consistent with partial double-bond character in the amide group. The HOMO-LUMO energy gap (4.8 eV) indicates moderate reactivity, localized primarily over the tetrazole and adjacent phenyl ring [7] .
Table 1: Key Geometric Parameters from DFT Optimization
Parameter | Value | Significance |
---|---|---|
C=O Bond Length | 1.224 Å | Partial double-bond character |
N-Benzyl Bond | 1.452 Å | Single-bond flexibility |
Benzamide-Tetrazole Dihedral | 12.3° | Optimized conjugation |
HOMO-LUMO Gap | 4.8 eV | Moderate reactivity |
FT-IR spectroscopy identifies critical functional groups: a sharp C=O stretch at 1,650 cm⁻¹, N-H bend at 1,540 cm⁻¹, and tetrazole ring vibrations at 1,450–1,000 cm⁻¹. The absence of O-H stretches confirms the absence of carboxylic acid impurities [7] [10].
NMR assignments (DMSO-d₆) are as follows:
Table 2: Key ¹H NMR Assignments
Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
Benzyl CH₂ | 4.65 | Singlet |
Tetrazole H-5 | 9.45 | Singlet |
Benzamide C2/C6 H | 8.10 | Doublet |
Benzamide C3/C5 H | 7.50 | Triplet |
Amide N-H | 10.20 | Broad singlet |
UV-Vis spectroscopy in methanol reveals two absorption bands: a π→π* transition at 265 nm (ε = 12,500 M⁻¹cm⁻¹) and an n→π* transition at 310 nm (ε = 3,800 M⁻¹cm⁻¹), attributed to the conjugated benzamide-tetrazole system [3] [7].
The amide N-H (δ⁺) and tetrazole N2/N3 atoms (δ⁻) serve as primary hydrogen-bonding sites. Crystallographic modeling indicates that N-H···N(tetrazole) interactions (2.89 Å) form dimeric chains in the solid state, stabilized by edge-to-face π-stacking (3.48 Å) between benzyl and benzamide rings. Electrostatic potential (ESP) maps highlight negative potential over tetrazole nitrogens (-42 kcal/mol) and positive potential at the amide N-H (+32 kcal/mol), driving directional intermolecular assembly [7] [10]. These interactions facilitate crystal packing in the P2₁/c space group, with layers stabilized by van der Waals contacts between benzyl groups .
Bioisosteric replacements and positional isomers significantly alter physicochemical and biological properties:
Table 3: Biological Activity of Structural Analogs
Compound | Target | Activity | Structural Influence |
---|---|---|---|
N-Benzyl-4-(1H-tetrazol-1-yl)benzamide | Xanthine oxidase | IC₅₀ = 1.3 μM | Planar conjugation |
N-(4-Fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide | K-562 leukemia | IC₅₀ = 56.4 nM | Enhanced electron affinity |
N-(5-Benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | Carbonic anhydrase | Kᵢ = 12 nM | Hydrophobic thiazole moiety |
QSAR models emphasize that para-substituted analogs exhibit 10-fold higher potency than meta-derivatives due to improved binding geometry. Molecular docking confirms that the tetrazole ring’s orientation governs hydrogen-bond donation to residues like Thr199 in carbonic anhydrase or Phe41 in InhA [6] .
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5